molecular formula C3H9N3OS B12293318 Cysteine, hydrazide, L-

Cysteine, hydrazide, L-

Cat. No.: B12293318
M. Wt: 135.19 g/mol
InChI Key: IQIYDJRAZKPGKO-UHFFFAOYSA-N
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Description

Cysteine, hydrazide, L- is a derivative of the amino acid cysteine It is characterized by the presence of a hydrazide group attached to the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteine, hydrazide, L- typically involves the conversion of cysteine to its hydrazide form. One common method is the reaction of cysteine with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of cysteine, hydrazide, L- often involves the use of biotechnological approaches. These methods include the fermentation of microorganisms such as Escherichia coli and Corynebacterium glutamicum, which are engineered to produce high yields of cysteine. The cysteine is then chemically converted to its hydrazide form .

Chemical Reactions Analysis

Types of Reactions

Cysteine, hydrazide, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of cysteine, hydrazide, L- involves its ability to participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules and thereby modulating oxidative stress. The compound also plays a role in the formation and stabilization of disulfide bonds in proteins, which is crucial for maintaining protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike cysteine and cystine, cysteine, hydrazide, L- can participate in specific nucleophilic substitution reactions, making it valuable in synthetic chemistry .

Properties

IUPAC Name

2-amino-3-sulfanylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIYDJRAZKPGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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